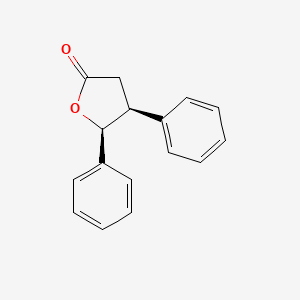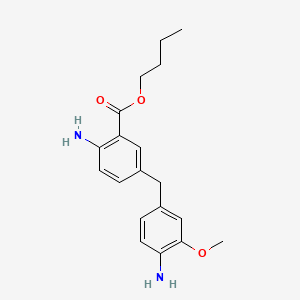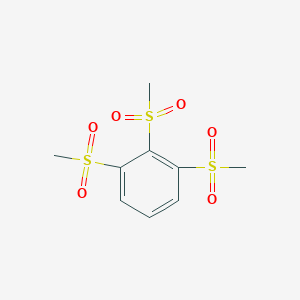
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide is a cyclic organophosphorus compound It is characterized by a five-membered ring containing both oxygen and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide typically involves the reaction of a phosphine with an epoxide. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired oxaphospholane. The reaction conditions often require a solvent such as toluene and a catalyst like zinc chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxaphospholane to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of poly(phosphine oxide) polymers.
Catalysis: The compound serves as a ligand in various catalytic reactions, including Suzuki coupling reactions.
Materials Science: Its unique structure makes it useful in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus atom can form bonds with transition metals, facilitating various catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the ring.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-2-phenyl-2-oxazoline: Similar in structure but contains a nitrogen atom instead of phosphorus.
2-Phenyl-1,2-oxaphospholane: Lacks the 4,4-dimethyl substituents but shares the core oxaphospholane structure.
Uniqueness
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide is unique due to its specific substituents, which influence its reactivity and applications. The presence of both oxygen and phosphorus in the ring provides distinct chemical properties compared to similar compounds.
特性
CAS番号 |
68900-53-8 |
|---|---|
分子式 |
C11H15O2P |
分子量 |
210.21 g/mol |
IUPAC名 |
4,4-dimethyl-2-phenyl-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C11H15O2P/c1-11(2)8-13-14(12,9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChIキー |
SBICJYUTCHUSHF-UHFFFAOYSA-N |
正規SMILES |
CC1(COP(=O)(C1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




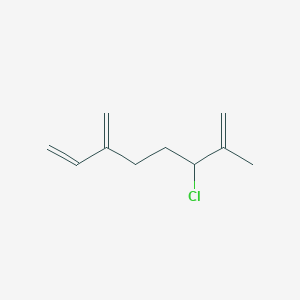
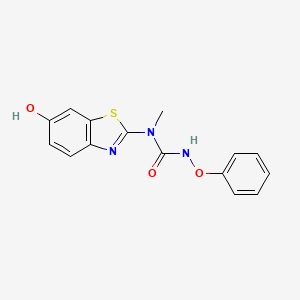
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)

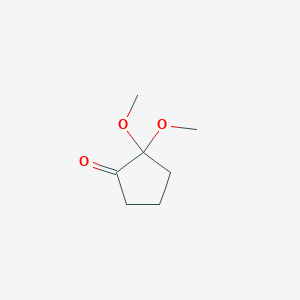
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
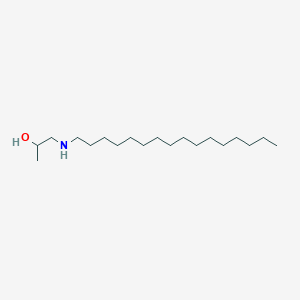
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
